Sb 271046

描述

SB-271046 是一种化学化合物,以其作为 5-羟色胺 6 (5-HT6) 受体选择性拮抗剂的作用而闻名。它是最早发现的选择性靶向该受体的化合物之一,该受体主要存在于中枢神经系统中。 SB-271046 由于其在治疗各种神经和精神疾病(包括精神分裂症和认知障碍)方面的潜在治疗应用而被广泛研究 .

准备方法

SB-271046 的合成涉及多个步骤,从市售原料开始。关键步骤包括形成苯并噻吩核心,然后引入磺酰胺基团和哌嗪部分。反应条件通常涉及使用强碱和有机溶剂来促进所需产物的形成。 工业生产方法可能涉及优化这些步骤以提高产率和纯度 .

化学反应分析

科学研究应用

Chemical Properties and Mechanism of Action

SB-271046 was developed through high-throughput screening and structure-activity relationship (SAR) studies, demonstrating significant selectivity for the 5-HT6 receptor over other receptors. It exhibits a pKi value of approximately 8.9, indicating its potency as a receptor antagonist . The compound has been shown to increase levels of neurotransmitters such as glutamate, aspartate, dopamine, and noradrenaline in specific brain regions, including the frontal cortex and hippocampus . These effects suggest a role for SB-271046 in modulating neurotransmission relevant to cognitive functions.

Cognitive Dysfunction and Schizophrenia

Research indicates that SB-271046 may have therapeutic potential in treating cognitive dysfunction associated with schizophrenia and other psychiatric disorders. Preclinical studies have shown that this compound can enhance excitatory neurotransmission, which is crucial for cognitive processes . The modulation of neurotransmitter release by SB-271046 could provide insights into developing treatments aimed at improving cognitive impairments.

Anticonvulsant Properties

SB-271046 has demonstrated anticonvulsant activity in animal models. In the maximal electroshock seizure threshold (MEST) test, it increased seizure thresholds, suggesting its potential utility as an anticonvulsant agent . The observed effects correlate with blood concentrations of the compound, establishing a pharmacokinetic relationship that may inform dosing strategies for future clinical applications.

Neurochemical Studies

The compound serves as a valuable tool for investigating the physiological roles of 5-HT6 receptors in vivo. Studies using microdialysis techniques have revealed that SB-271046 does not significantly alter basal levels of key neurotransmitters but selectively enhances glutamate levels in critical brain regions . This characteristic makes it an important subject for research into the neurochemical underpinnings of memory and learning.

Table 1: Summary of Key Studies Involving SB-271046

作用机制

SB-271046 通过选择性结合并拮抗 5-羟色胺 6 受体发挥作用。该受体是一种 G 蛋白偶联受体,它对腺苷酸环化酶活性有积极的影响。通过阻断该受体,SB-271046 可以调节各种神经递质的释放,包括谷氨酸、天冬氨酸、多巴胺和去甲肾上腺素。 这种调节会导致突触可塑性和认知功能的变化 .

相似化合物的比较

SB-271046 由于其作为 5-羟色胺 6 受体拮抗剂的高选择性和效力而独一无二。类似化合物包括:

SB-357,134: 另一种选择性 5-羟色胺 6 受体拮抗剂,具有改善的脑渗透性。

SB-399,885: 开发用于克服 SB-271046 较差的血脑屏障穿透性的化合物。

Ro 04-6790: 一种选择性 5-羟色胺 6 受体拮抗剂,具有抗惊厥作用。与这些化合物相比,SB-271046 是最早被发现的化合物之一,并且已被广泛研究,使其成为研究中的宝贵工具

生物活性

SB-271046 is a selective antagonist of the 5-HT6 receptor, which has garnered attention for its potential therapeutic applications in cognitive enhancement and anticonvulsant effects. This article reviews the biological activity of SB-271046, presenting findings from various studies that elucidate its mechanisms, efficacy, and selectivity.

Overview of SB-271046

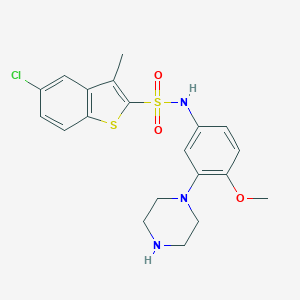

SB-271046, chemically identified as 5-chloro-N-(4-methoxy-3-piperazin-1-yl-phenyl)-3-methyl-2-benzothiophenesulfonamide, exhibits high affinity and selectivity for the 5-HT6 receptor. Its potency as an antagonist has been demonstrated through various in vitro and in vivo studies.

-

Receptor Binding Affinity :

- SB-271046 has shown significant binding affinity for the human 5-HT6 receptor, with a pK_i value of approximately 8.92 when measured using [3H]-LSD and [125I]-SB-258585 radioligands in recombinant systems .

- The compound displays over 200-fold selectivity compared to other receptors, making it a valuable tool for studying 5-HT6 receptor functions .

- Functional Studies :

Anticonvulsant Properties

SB-271046 has been evaluated for its anticonvulsant activity using the maximal electroshock seizure threshold (MEST) test in rats:

- Efficacy : The compound produced a significant increase in seizure threshold with a minimum effective dose of ≤0.1 mg/kg administered orally. The maximum effect was observed at 4 hours post-dose .

- Correlation with Blood Levels : The level of anticonvulsant activity correlated well with blood concentrations, achieving an EC_50 of 0.16 μM and brain concentrations ranging from 0.01 to 0.04 μM at C_max .

Cognitive Enhancement

Research indicates that SB-271046 may enhance cognitive function:

-

Neurochemical Effects :

- In vivo microdialysis studies revealed that administration of SB-271046 (10 mg/kg) significantly increased extracellular levels of dopamine (DA) and norepinephrine (NE) without affecting serotonin (5-HT) levels in the medial prefrontal cortex (mPFC) . This suggests a potential mechanism for cognitive enhancement through modulation of catecholamine neurotransmission.

- Learning and Memory Studies :

Table 1: Summary of Key Experimental Findings on SB-271046

属性

IUPAC Name |

5-chloro-N-(4-methoxy-3-piperazin-1-ylphenyl)-3-methyl-1-benzothiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClN3O3S2/c1-13-16-11-14(21)3-6-19(16)28-20(13)29(25,26)23-15-4-5-18(27-2)17(12-15)24-9-7-22-8-10-24/h3-6,11-12,22-23H,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOCQRDBFWSXQQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C=C(C=C2)Cl)S(=O)(=O)NC3=CC(=C(C=C3)OC)N4CCNCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301026006 | |

| Record name | 5-Chloro-N-(4-methoxy-3-(1-piperazinyl)phenyl)-3-methylbenzo(b)thiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301026006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209481-20-9 | |

| Record name | 5-Chloro-N-[4-methoxy-3-(1-piperazinyl)phenyl]-3-methylbenzo[b]thiophene-2-sulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=209481-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SB-271046 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209481209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-N-(4-methoxy-3-(1-piperazinyl)phenyl)-3-methylbenzo(b)thiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301026006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SB-271046 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L3SK5KX24S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: SB-271046 acts as a potent and selective antagonist of the 5-HT6 receptor. [, , ] This means it binds to the receptor and blocks the actions of serotonin, its natural ligand.

ANone: While the exact mechanisms are still under investigation, SB-271046 has been shown to:

- Enhance excitatory neurotransmission: Studies show increased extracellular glutamate levels in the frontal cortex and hippocampus, brain regions crucial for cognitive function. This effect was reversed by tetrodotoxin, suggesting SB-271046's action on neuronal activity. [, , ]

- Modulate cholinergic function: Evidence points towards 5-HT6 receptor antagonism influencing cholinergic neuronal activity, potentially contributing to its cognitive-enhancing effects. [, , ]

- Influence GABAergic signaling: SB-271046 can modulate GABAergic inhibition in the hippocampus, with sex-dependent effects on synaptic activity. []

- Impact dopamine and norepinephrine levels: Research suggests SB-271046 can increase extracellular dopamine and norepinephrine levels in the medial prefrontal cortex. []

A: While some studies suggest atypical antipsychotics with 5-HT6 receptor affinity might influence NMDA receptor subunit expression, chronic SB-271046 treatment did not significantly alter mRNA or protein levels of NR1, NR2A, or NR2B subunits in rats. []

A: The molecular formula is C20H21ClN4O3S2, and the molecular weight is 465.01 g/mol. []

ANone: While the provided abstracts don't detail specific spectroscopic data, such information is typically available in comprehensive chemistry databases and publications focusing on the compound's synthesis and characterization.

ANone: This information is not available in the provided abstracts and would require further research in material science literature.

ANone: This information is not available in the provided abstracts. SB-271046 primarily functions as a ligand for the 5-HT6 receptor and is not typically associated with catalytic properties.

A: Yes, molecular docking studies have been performed to understand the binding mode of SB-271046 and related thiazole derivatives to the 5-HT6 receptor. These studies reveal interactions with key amino acid residues, offering insights into structure-activity relationships. []

A: While specific modifications aren't extensively detailed in the provided research, it's known that even minor changes to the arylsulfonyltryptamine scaffold, like those in SB-271046, can dramatically impact binding affinity, selectivity, and even shift the compound from an antagonist to an agonist. []

ANone: Yes, several other 5-HT6 receptor ligands have been developed, including:

- Ro 04-6790: An early selective antagonist, but with limitations in brain penetration. [, , , ]

- SB-399885: A highly selective antagonist, investigated for its potential in irritable bowel syndrome. []

- EMD 386088: A 5-HT6 receptor agonist shown to improve recognition memory through combined modulation of cholinergic and glutamatergic neurotransmission. []

- WAY-181187: A 5-HT6 receptor agonist that has shown potential in preclinical models of cognitive dysfunction. []

- ST1936: A selective 5-HT6 receptor agonist with nanomolar affinity, investigated for its effects on dopaminergic neurons. []

ANone: This information is not within the scope of the provided scientific research.

ANone: The duration of action is not specifically stated in the provided research. It would depend on various factors, including dosage, route of administration, and the specific model being studied.

A: SB-271046's affinity for the 5-HT6 receptor has been characterized using binding assays with cell lines expressing the receptor. [, ] These assays provide valuable information on the compound's potency and selectivity.

ANone: A range of animal models have been employed, including:

- Rodent models of cognitive function: These include the Morris water maze, novel object recognition, and fear conditioning paradigms. SB-271046 has demonstrated potential in improving cognitive performance in these models, particularly in aged animals. [, , , , , , ]

- Rodent models of psychiatric disorders: SB-271046 has been studied in models of schizophrenia, depression, and addiction. For example, it has shown promise in reversing certain behavioral deficits induced by ketamine, a pharmacological model of schizophrenia. [, , , , ]

- Electrophysiological studies: In vivo electrophysiology in rodents has been used to investigate the effects of SB-271046 on the activity of specific neuronal populations, including dopaminergic neurons in the midbrain. [, ]

A: While the provided research mentions SB-271046 entering Phase I clinical trials [], it doesn't provide details on their outcomes. Further research in clinical trial databases would be necessary for up-to-date information.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。